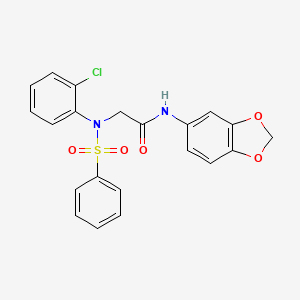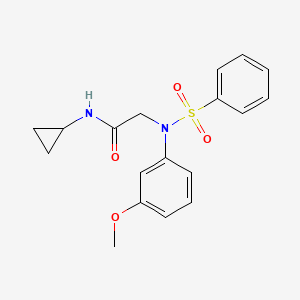
N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
CPCCOEt is a selective antagonist of the N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The this compound receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPCCOEt binds to the this compound receptor and prevents its activation by glutamate, which is the natural ligand of the receptor. This blockade of the this compound receptor results in the inhibition of various downstream signaling pathways, which ultimately leads to the neuroprotective, anticonvulsant, and analgesic effects of CPCCOEt.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can prevent excitotoxicity-induced neuronal death. CPCCOEt has also been shown to reduce the activity of various enzymes such as nitric oxide synthase and cyclooxygenase-2, which are involved in the inflammatory response. In addition, CPCCOEt has been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase and catalase, which can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
CPCCOEt has several advantages for lab experiments. It is a selective antagonist of the N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for the specific targeting of this receptor without affecting other receptors. CPCCOEt is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of CPCCOEt in lab experiments. It has low solubility in water, which can limit its use in in vitro experiments. In addition, CPCCOEt has poor blood-brain barrier penetration, which can limit its use in in vivo experiments.
Future Directions
There are several future directions for the research on CPCCOEt. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists that can overcome the limitations of CPCCOEt. In addition, further studies are needed to elucidate the exact mechanism of action of CPCCOEt and to identify the downstream signaling pathways that are involved in its neuroprotective, anticonvulsant, and analgesic effects.
Scientific Research Applications
CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. CPCCOEt has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, it has been shown to have analgesic effects and can reduce pain in animal models of chronic pain.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-5-6-15(12-16)20(13-18(21)19-14-10-11-14)25(22,23)17-8-3-2-4-9-17/h2-9,12,14H,10-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAIHVPCKLAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



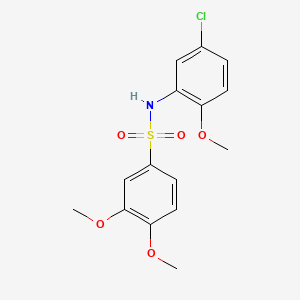

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466181.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3466184.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466188.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3466197.png)
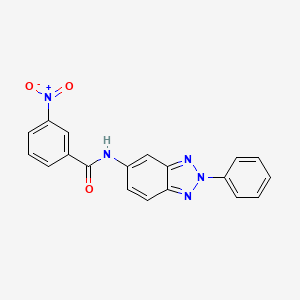
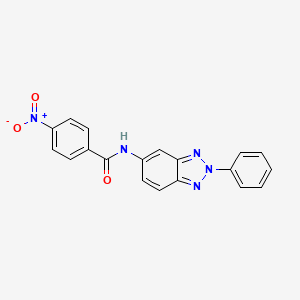
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3466221.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3466239.png)

![4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466252.png)
